(2S,3R,2'S)-nadolol

Description

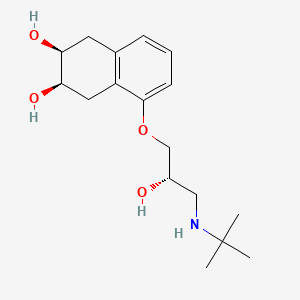

Structure

2D Structure

3D Structure

Properties

CAS No. |

54933-35-6 |

|---|---|

Molecular Formula |

C17H27NO4 |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

(2S,3R)-5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol |

InChI |

InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12-,14-,15+/m0/s1 |

InChI Key |

VWPOSFSPZNDTMJ-AEGPPILISA-N |

SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1C[C@H]([C@H](C2)O)O)O |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O |

Other CAS No. |

54933-35-6 |

Origin of Product |

United States |

Stereochemical Foundations of Nadolol Research

Chirality and Stereoisomeric Configurations of Nadolol (B74898)

Nadolol's molecular structure features multiple stereogenic centers, leading to a variety of stereoisomers. Understanding these centers and their configurations is crucial for comprehending the compound's stereochemical landscape.

Identification of Stereogenic Centers and Isomeric Forms

Nadolol is characterized by the presence of three stereogenic centers ipb.ptnih.govacs.orgtandfonline.comchegg.comualberta.cawikipedia.orgoup.comnih.gov. These chiral centers are distributed across the molecule's distinct structural components: the propanolamine (B44665) side chain and the naphthyl (or tetrahydronaphthalene) ring system.

Specifically, two of these chiral centers reside within the propanolamine chain. One is located at the carbon atom bearing the hydroxyl group, and the second is found at the carbon atom attached to the secondary amine group tandfonline.comwikipedia.orgnih.govchemspider.com. The third stereogenic center is situated on the ring system, often identified at the 2-position of the naphthyl or tetrahydronaphthalene moiety, which carries a methyl substituent ipb.ptnih.govacs.orgtandfonline.comchegg.comualberta.cawikipedia.orgoup.comnih.gov.

While the presence of three chiral centers theoretically allows for 2^3 = 8 possible stereoisomers, nadolol is typically marketed and studied as a mixture of four stereoisomers , which are organized into two racemates nih.govacs.orgtandfonline.comualberta.cawikipedia.orgoup.comnih.govguidetopharmacology.orgguidetomalariapharmacology.org. This reduction in the number of distinct stereoisomers from eight to four is often attributed to specific structural constraints or symmetry elements within certain configurations, such as a cis-configuration of hydroxyl groups on the tetrahydronaphthalene ring, which can limit the number of isolable stereoisomers.

Nomenclature and Stereodescriptors for Nadolol Stereoisomers

The specific stereoisomer of interest, (2S,3R,2'S)-nadolol , is defined by its absolute configuration at these three stereogenic centers. The nomenclature employs the R/S descriptor system, which assigns a configuration based on the priority of substituents around a chiral atom according to the Cahn-Ingold-Prelog rules.

The descriptors '2' and '3' typically refer to the chiral carbons within the propanolamine chain. In the context of (2S,3R)-nadolol, '2S' denotes the specific spatial arrangement at the carbon bearing the hydroxyl group, and '3R' denotes the configuration at the carbon bearing the amino group.

The descriptor '2'' refers to the chiral center located at the 2-position of the naphthyl or tetrahydronaphthalene ring system, which carries the methyl substituent. The 'S' designation indicates its particular stereochemical orientation.

The four commonly recognized stereoisomers are often grouped into two racemates: Racemate A and Racemate B tandfonline.comjst.go.jp. Racemate A comprises the RSR-nadolol and SRS-nadolol enantiomers, while Racemate B consists of the RRS-nadolol and SSR-nadolol enantiomers tandfonline.comresearchgate.net. The this compound configuration represents one specific enantiomer among the total possible stereoisomers.

Table 1: Stereogenic Centers of Nadolol

| Center Designation | Location in Molecule | Typical Configuration (for this compound) |

| C2 | Propanolamine chain (bearing -OH) | S |

| C3 | Propanolamine chain (bearing -NH-) | R |

| C2' | Naphthyl/Tetrahydronaphthalene ring (bearing -CH₃) | S |

Note: The numbering for the propanolamine chain carbons may vary depending on the systematic nomenclature used, but C2 and C3 are consistently identified as chiral centers. C2' refers to the 2-position of the naphthyl or tetrahydronaphthalene ring system.

Table 2: Major Nadolol Stereoisomers

| Stereoisomer Designation | Racemate | Description |

| This compound | (Assigned) | Specific enantiomer as per prompt |

| RSR-nadolol | Racemate A | One enantiomer of Racemate A |

| SRS-nadolol | Racemate A | The other enantiomer of Racemate A |

| RRS-nadolol | Racemate B | One enantiomer of Racemate B |

| SSR-nadolol | Racemate B | The other enantiomer of Racemate B |

Significance of Stereoisomerism in Mechanistic Investigations

The stereochemical configuration of nadolol is not merely an academic detail; it is central to understanding its pharmacological actions and how it interacts with biological systems.

Differential Biological Activities Among Stereoisomers

Stereoisomers of nadolol often exhibit distinct pharmacological activities researchgate.net. This stereoselectivity is a common phenomenon among chiral drugs, particularly beta-blockers, where one enantiomer typically demonstrates significantly greater potency than its counterpart researchgate.net. For instance, research indicates that the (-)-enantiomers of many aryloxyaminopropanol beta-blockers are more potent in blocking beta-adrenergic receptors compared to their (+)-enantiomers researchgate.net.

Impact of Stereochemistry on Molecular Interactions

The precise spatial arrangement of functional groups in a stereoisomer dictates its ability to bind effectively to its target receptors, such as the beta-adrenergic receptors. This interaction is governed by principles of chiral recognition, where the receptor's binding site, being a chiral environment itself, can discriminate between different stereoisomers.

The unique three-dimensional shape conferred by the (2S,3R,2'S) configuration of nadolol allows for a specific fit and optimal interaction within the beta-adrenergic receptor's binding pocket. Other stereoisomers, possessing different spatial arrangements of their functional groups, will interact with the receptor differently. This can result in varying binding affinities, leading to differences in receptor activation or blockade. For example, studies on other beta-blockers have shown that specific configurations, like the RR isomer, are primarily responsible for beta-blocking activity, while other isomers, such as SR, may exhibit different receptor affinities (e.g., alpha-adrenoceptor blockade) ualberta.ca. Therefore, the stereochemistry of nadolol is a critical determinant of its molecular interactions and subsequent pharmacological effects.

Stereoselective Synthesis and Chiral Resolution Methodologies

Enantioselective Synthetic Approaches for Nadolol (B74898) Stereoisomers

While the literature extensively details chiral separation techniques for Nadolol, direct asymmetric synthesis routes for specific stereoisomers, such as (2S,3R,2'S)-nadolol, are less commonly reported in detail compared to resolution methods. However, strategies employing chiral starting materials or auxiliaries have been explored.

Asymmetric Synthesis Strategies for Specific Stereoisomers

One approach to obtaining stereochemically pure Nadolol involves utilizing chiral precursors. For instance, the synthesis of S(-) Nadolol has been described using S-glycidyl m-nitrobenzenesulfonate (B8546208) in conjunction with t-butylamine google.com. This method leverages the inherent chirality of the glycidyl (B131873) precursor to establish specific stereocenters in the final molecule. While this specific example targets S(-) Nadolol, the principle of employing chiral building blocks can be extended to design synthetic pathways for other desired stereoisomers, provided suitable chiral synthons are available or can be prepared. The challenge lies in controlling the stereochemistry at all three chiral centers to yield a single, specific isomer like this compound with high enantiomeric and diastereomeric purity.

Diastereoselective Methods and Precursor Derivatization

An alternative strategy involves synthesizing a mixture of stereoisomers or diastereomers and then separating them. This often involves derivatizing the Nadolol molecule or its precursors with a chiral auxiliary to create diastereomers, which can then be separated using standard chromatographic techniques due to their differing physical properties.

One notable method involves the derivatization of Nadolol stereoisomers with S-(-)-menthyl chloroformate ((-)-MCF) to form diastereomeric derivatives researchgate.netresearchgate.netresearchgate.net. These diastereomers, such as RSR-nadolol-(-)-MCF, SRS-nadolol-(-)-MCF, RRS-nadolol-(-)-MCF, and SSR-nadolol-(-)-MCF, can then be resolved using preparative high-performance liquid chromatography (HPLC) researchgate.net. Following chromatographic separation, the desired diastereomer is hydrolyzed to yield the pure Nadolol stereoisomer. Similarly, derivatization with 1-naphthylisocyanate or (R)-(-)-1-(1-naphthyl)ethylisocyanate has also been employed to form urea (B33335) derivatives, which are subsequently separated on chiral stationary phases researchgate.netresearchgate.net. These derivatization-based methods are effective for isolating specific stereoisomers by converting enantiomeric mixtures into diastereomeric mixtures, which are more amenable to separation.

Chiral Separation Techniques for Nadolol and its Stereoisomers

Chiral chromatography, particularly HPLC, is the most widely employed and effective technique for separating Nadolol stereoisomers. Both analytical and preparative scale separations have been extensively studied, with a focus on optimizing conditions for isolating specific isomers, including the often-targeted RSR-nadolol, which is considered the most pharmacologically active isomer mdpi.com. The methodologies generally involve utilizing chiral stationary phases (CSPs) in normal-phase or reversed-phase modes, or employing derivatization followed by chromatographic separation.

High-Performance Liquid Chromatography (HPLC) Chiral Resolution

HPLC offers versatile approaches for resolving the complex mixture of Nadolol stereoisomers. The choice of chiral stationary phase and mobile phase composition are critical parameters for achieving efficient separation.

Normal-Phase Chiral HPLC: This mode typically utilizes polysaccharide-based chiral stationary phases, such as Chiralpak® AD, AD-H, and IA, which are derived from amylose (B160209) or cellulose (B213188) derivatives ipb.ptipb.ptresearchgate.netnih.govnih.govnih.gov. These phases are highly effective for separating Nadolol stereoisomers. Mobile phases commonly consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethanol (B145695) or methanol), often with a small addition of a basic modifier like diethylamine (B46881) (DEA) to improve peak shape and resolution ipb.ptnih.govtandfonline.comtandfonline.comresearchgate.net. For example, mobile phases such as ethanol:hexane:diethylamine (80:20:0.3 v/v/v) or ethanol:heptane:diethylamine (80:20:0.3 v/v/v) have been successfully employed for both analytical and preparative separations ipb.ptnih.gov. Chiralcel OD columns have also been reported for Nadolol enantiomer separation using hexane with varying percentages of ethanol containing diethylamine tandfonline.comtandfonline.com.

Reversed-Phase Chiral HPLC: While less common for direct enantiomeric separation of Nadolol compared to normal-phase, reversed-phase chromatography on C18 stationary phases has been investigated, particularly for separating the two Nadolol racemates researchgate.netipb.ptresearchgate.net. These methods often operate at high pH, employing mobile phases like ethanol:water:diethylamine mixtures. This approach can serve as an initial step to simplify the mixture before further chiral separation.

Derivatization Followed by HPLC: As mentioned in Section 2.1.2, derivatization of Nadolol with reagents like S-(-)-menthyl chloroformate or 1-naphthylisocyanate creates diastereomers that can be separated on both chiral and achiral stationary phases researchgate.netresearchgate.netresearchgate.net. This strategy converts the enantiomeric separation problem into a diastereomeric separation problem, which can sometimes be more straightforward.

Optimizing mobile phase composition and column parameters is crucial for achieving high resolution and efficient separation of Nadolol stereoisomers.

Mobile Phase Composition: The ratio of polar to non-polar solvents, along with the type and concentration of modifiers (e.g., diethylamine), significantly impacts retention times and selectivity. For instance, screening of solvent mixtures like alcohol/hydrocarbon and alcohol/acetonitrile (B52724) has shown that 10% ethanol/90% acetonitrile can provide baseline resolution with lower retention for analytical separations researchgate.net. For preparative simulated moving bed (SMB) chromatography, a mobile phase of 100% methanol (B129727) with 0.1% diethylamine has been found effective ipb.ptresearchgate.net.

Column Selection: Immobilized polysaccharide-based CSPs like Chiralpak® IA have demonstrated good performance and offer broader solvent compatibility compared to coated phases like Chiralpak® AD ipb.ptresearchgate.netnih.gov. The choice of CSP influences the separation mechanism and requires tailored mobile phase optimization.

Simulated Moving Bed (SMB) Chromatography: This continuous preparative chromatographic technique is highly efficient for large-scale separations. Studies have optimized SMB parameters for Nadolol stereoisomers, achieving high purity and recovery of specific isomers, such as RSR-nadolol. For example, using Chiralpak IA with an 80:20:0.3 ethanol-heptane-diethylamine mobile phase, a productivity of 0.65 g/(L·h) and 9.6 L/g solvent consumption were reported for RSR-nadolol separation at a 2 g/L feed concentration nih.gov. More recent work with Chiralpak IA in SMB achieved purities of 99.5% with a productivity of 1.98 g/(L·h) and solvent consumption of 3.13 L/g using a 100% methanol/0.1% diethylamine mobile phase ipb.ptresearchgate.net.

Other Parameters: Factors such as flow rate, temperature, and pH (especially in reversed-phase modes) can also influence separation efficiency and are subject to optimization nih.gov.

Table 1: Representative Chiral Stationary Phases and Mobile Phase Systems for Nadolol Separation

| Chiral Stationary Phase (CSP) | Mobile Phase System (Type) | Key Components/Ratios | Application Scale | Notable Performance Metrics (Preparative) | References |

| Chiralpak® AD | Normal-Phase (Alcohol/Hydrocarbon/Amine) | Ethanol-Hexane-Diethylamine (e.g., 20:80:0.3 v/v/v) | Analytical/Preparative | - | ipb.ptnih.gov |

| Chiralpak® AD-H | Normal-Phase (Alcohol/Hydrocarbon/Amine) | Ethanol-Hexane-Diethylamine (e.g., 80:20:0.3 v/v/v) | Analytical/Preparative | Equilibrium constants determined for stereoisomers nih.gov | nih.govresearchgate.net |

| Chiralpak® IA | Normal-Phase (Alcohol/Hydrocarbon/Acetonitrile) | Ethanol-Heptane-Diethylamine (e.g., 80:20:0.3 v/v/v) | Analytical/Preparative | Purity: 99.5%, Productivity: 1.98 g/(L·h), Solvent: 3.13 L/g (SMB) ipb.ptresearchgate.net | ipb.ptresearchgate.netnih.gov |

| Normal-Phase (Alcohol/Acetonitrile) | 10% Ethanol/90% Acetonitrile | Analytical | Baseline resolution with lower retention | researchgate.net | |

| Normal-Phase (Alcohol/Amine) | 100% Methanol/0.1% Diethylamine | Preparative (SMB) | Purity: 99.5%, Productivity: 1.98 g/(L·h), Solvent: 3.13 L/g ipb.ptresearchgate.net | ipb.ptresearchgate.net | |

| Chiralcel® OD | Normal-Phase (Hexane/Alcohol/Amine) | Hexane + Ethanol (varying %) + 0.4% Diethylamine | Analytical/Preparative | Separation of racemates and enantiomers | tandfonline.comtandfonline.com |

| β-Cyclodextrin CSP | Reversed-Phase (Buffer/Methanol) | 80% Buffer (1% Triethylamine Acetate, pH 5.5) / 20% Methanol | Analytical | Resolution of (RSR)-nadolol; optimal at 0.3 mL/min, 20°C nih.gov | nih.govacs.orgnih.gov |

| C18 (Reversed-Phase) | High pH Reversed-Phase (Alcohol/Water/Amine) | Ethanol:Water:Diethylamine mixtures | Preparative | Separation of Nadolol racemates into two pure racemates researchgate.netipb.ptresearchgate.net | researchgate.netipb.ptresearchgate.net |

Table 2: Diastereoselective Derivatization Methods for Nadolol Stereoisomer Resolution

| Derivatization Reagent | Reaction Product Type | Separation Method | Target Isomer (Example) | Yield/Purity (Example) | References |

| S-(-)-menthyl chloroformate ((-)-MCF) | Diastereomeric carbamates | Preparative HPLC (e.g., JAIGEL-ODS-BP-L column, Methanol-Water 84:16) | RSR-nadolol | Purity: 99.97% researchgate.net | researchgate.netresearchgate.netresearchgate.net |

| 1-naphthylisocyanate | Diastereomeric ureas | HPLC on chiral stationary phases (e.g., (R)-N-(3,5-dinitrobenzoyl)-l-leucine) | Various | - | researchgate.net |

| (R)-(-)-1-(1-naphthyl)ethylisocyanate | Urea derivatives | HPLC | Various | - | researchgate.net |

Other Chiral Separation Techniques

While HPLC is predominant, other techniques like Simulated Moving Bed (SMB) chromatography are crucial for preparative scale separations, allowing for continuous and efficient isolation of specific stereoisomers ipb.ptipb.ptresearchgate.netnih.govnih.gov. Supercritical Fluid Chromatography (SFC) is also mentioned as a technique that can offer higher resolution and faster equilibrium times compared to HPLC researchgate.net.

Compound List:

Nadolol

this compound

(2R,3S,2'R)-nadolol (configuration of RSR-nadolol)

RSR-nadolol

SRS-nadolol

RRS-nadolol

SSR-nadolol

S(-) Nadolol

R(+) Nadolol

(S,R)-APPI

S-Glycidyl m-Nitrobenzenesulfonate

S-(-)-menthyl chloroformate ((-)-MCF)

1-naphthylisocyanate

(R)-(-)-1-(1-naphthyl)ethylisocyanate

Preparative Chiral HPLC for Stereoisomer Isolation

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a well-established technique for separating enantiomers and diastereomers. For nadolol, preparative chiral HPLC has been employed to isolate its stereoisomers. Studies have demonstrated the effectiveness of CSPs, such as those based on perphenyl carbamoylated β-cyclodextrin immobilized onto silica (B1680970) gel, in achieving complete separation of some nadolol stereoisomers acs.org. For instance, the (RSR)-nadolol isomer has been successfully isolated using such a phase acs.org. The choice of mobile phase composition, often involving alcohol-hydrocarbon mixtures with a modifier like diethylamine, is crucial for optimizing retention and resolution nih.gov. Preparative scale separations using these methods aim to recover specific isomers with high purity, with reported yields and purities varying based on the specific isomer and chromatographic conditions nih.govebi.ac.uk.

Simulated Moving Bed (SMB) Chromatography for Continuous Enantioseparation

Simulated Moving Bed (SMB) chromatography offers a continuous and highly efficient approach for large-scale enantioseparation, making it a preferred technology for industrial pharmaceutical production researchgate.netipb.pt. SMB systems simulate a counter-current movement of the stationary phase relative to the mobile phase, allowing for continuous separation of complex mixtures. Nadolol stereoisomers have been resolved using SMB, often employing polysaccharide-based CSPs like Chiralpak AD or IA nih.govcore.ac.uk. For example, the separation of the more retained (RSR)-nadolol stereoisomer has been achieved using SMB with an ethanol-heptane-diethylamine mobile phase nih.govup.pt. The efficiency of SMB in nadolol separation is characterized by productivity (amount of product per unit bed volume per hour) and solvent consumption, with optimized conditions aiming to maximize purity and yield while minimizing resource usage nih.govcore.ac.ukipb.pt.

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally friendly technique for chiral separations, offering advantages such as speed, reduced organic solvent consumption, and high resolution nih.govnih.govafmps.be. SFC utilizes supercritical carbon dioxide as the mobile phase, often modified with organic solvents and additives. Chiral columns, such as those based on polysaccharides, are employed for the enantioseparation of β-blockers, including nadolol nih.govshimadzu.com. SFC's ability to achieve rapid separations with high efficiency makes it suitable for both analytical and preparative applications, contributing to streamlined method development for chiral compounds nih.govafmps.be.

Capillary Electrophoresis (CE) and Electrokinetic Chromatography in Chiral Separations

Capillary Electrophoresis (CE), particularly when coupled with electrokinetic chromatography (EKC), provides a sensitive and efficient method for chiral separations. The addition of chiral selectors, such as sulfated β-cyclodextrins (S-βCD), to the background electrolyte (BGE) enables the separation of nadolol stereoisomers nih.gov. By adjusting parameters like pH and ionic strength of the BGE, and the concentration of the chiral selector, baseline separation of nadolol's four enantiomers can be achieved nih.govcapes.gov.br. CE offers the advantage of reversing migration orders, which can be beneficial for quality control and enantiomeric purity assessments nih.gov. The use of capillary coatings, such as poly(vinyl alcohol) (PVA), can further enhance separation efficiency by reducing interactions with the capillary wall and controlling electroosmotic flow capes.gov.br.

Chiral Derivatization Strategies for Diastereomer Formation

Chiral derivatization is a strategy employed to convert enantiomers into diastereomers, which possess different physical properties and can therefore be separated using achiral chromatographic methods. This approach is particularly useful when direct chiral separation is challenging or when enhanced resolution is required.

Application of Chiral Derivatizing Reagents (e.g., S-(-)-menthyl chloroformate)

A prominent chiral derivatizing reagent used for nadolol is S-(-)-menthyl chloroformate ((-)-MCF) ebi.ac.ukmdpi.comresearchgate.netresearchgate.netresearchgate.net. This reagent reacts with the hydroxyl groups of nadolol to form stable carbamate (B1207046) derivatives researchgate.netresearchgate.net. The reaction with the stereoisomers of nadolol results in the formation of diastereomeric mixtures, such as RSR-nadolol-(-)-MCF, SRS-nadolol-(-)-MCF, RRS-nadolol-(-)-MCF, and SSRnadolol-(-)-MCF ebi.ac.ukresearchgate.net. These diastereomers can then be effectively separated using preparative HPLC on standard achiral columns, like JAIGEL-ODS-BP-L ebi.ac.ukresearchgate.net. The separation is typically achieved using mobile phases such as methanol-water mixtures ebi.ac.ukresearchgate.net.

Hydrolysis and Purification of Derivatized Products

Following the chromatographic separation of the diastereomeric derivatives, the chiral derivatizing agent must be removed to recover the pure nadolol stereoisomer. This is typically accomplished through a hydrolysis step. For derivatives formed with S-(-)-menthyl chloroformate, hydrolysis can be performed using a base, such as 5% LiOH, at elevated temperatures (e.g., 80°C) for a specified duration (e.g., 48 hours) ebi.ac.ukresearchgate.net. After hydrolysis, the liberated nadolol stereoisomer is further purified, often by semi-preparative HPLC, to achieve the desired optical purity. For example, the RSR-nadolol-(-)-MCF diastereomer, after hydrolysis and purification, yielded RSR-nadolol with a reported purity of 99.97% and a yield of 12.95% ebi.ac.uk.

Mechanistic Molecular and Cellular Pharmacology

Receptor Binding Studies of Nadolol (B74898) Stereoisomers

Nadolol is a non-selective beta-adrenergic receptor antagonist, known to interact with both β-1 and β-2 adrenergic receptors. The compound exists as a mixture of four stereoisomers, arising from two chiral centers up.pt. While research has explored the separation and general pharmacological properties of these stereoisomers, specific quantitative binding data for the (2S,3R,2'S)-nadolol isomer, such as precise affinity (Ki) or selectivity ratios, were not explicitly detailed in the provided search results.

Nadolol functions as a non-selective blocker of β-adrenergic receptors, meaning it binds to and inhibits both β-1 and β-2 subtypes nih.govmedkoo.comtandfonline.com. Its action on β-1 receptors is observed in the heart and vascular smooth muscles, while its effects on β-2 receptors are also documented nih.gov. The provided literature indicates nadolol is composed of four stereoisomers and two pairs of enantiomers up.pt, but specific affinity and selectivity values for the (2S,3R,2'S) isomer were not detailed in the accessible search results.

| Receptor Subtype | Interaction Type | Affinity (Specific to this compound) | Selectivity (Specific to this compound) |

| Beta-1 Adrenergic Receptor | Antagonist/Inverse Agonist | Not specified in provided results | Not specified in provided results |

| Beta-2 Adrenergic Receptor | Antagonist/Inverse Agonist | Not specified in provided results | Not specified in provided results |

Nadolol exerts its effects by competitively blocking the activation of adrenergic receptors by endogenous catecholamines nih.govatsjournals.org. This competitive antagonism prevents agonists like adrenaline from binding to and activating the receptors. The mechanism involves inhibiting the effect of catecholamines on β-1 receptors in cardiac and vascular tissues nih.gov. While nadolol is recognized for its competitive antagonist properties, specific details regarding the competitive antagonism mechanisms of the this compound stereoisomer were not explicitly provided in the search results.

Nadolol is characterized as an inverse agonist, meaning it not only blocks agonist-induced receptor activity but also reduces the receptor's basal (constitutive) signaling nih.govatsjournals.orgresearchgate.netconicet.gov.ar. This inverse agonism has been linked to effects such as increased β2AR protein levels and decreased receptor degradation, consistent with receptor stabilization medkoo.com. The inverse agonist properties of beta-blockers, including nadolol, are considered therapeutically relevant, particularly in conditions associated with receptor overactivation conicet.gov.ar.

Stereoisomer-Specific Pharmacodynamic Characterization in In Vitro Models

Nadolol possesses three chiral centers, resulting in a total of eight possible stereoisomers. However, due to the cis-orientation of its two ring hydroxyl groups, it exists as four distinct stereoisomers ualberta.caualberta.ca. The pharmacodynamic properties of these stereoisomers can differ significantly, as the interaction between a drug and its biological target (e.g., β-adrenergic receptors) is often stereoselective ualberta.caualberta.cachapman.edu.

| Nadolol Stereoisomer Configuration | Primary Receptor Activity |

| RR | β-blocking activity |

| SR | α-adrenoceptor blocking |

| RS | Weak α and β antagonism |

| SS | Weak α and β antagonism |

Note: The specific mapping of this compound to these configurations (RR, SR, RS, SS) is not explicitly provided in the reviewed literature. The table reflects general findings on nadolol stereoisomers.

Generally, the interaction of beta-blockers with β-adrenergic receptors is highly stereoselective, with the S(-) enantiomers often exhibiting greater cardiac β-blocking activity compared to their R(+) counterparts. However, the R(+) enantiomer can display significant activity at β₂ receptors, such as those found in the ciliary process ualberta.cachapman.edu. The negligible protein binding of nadolol enantiomers suggests that any observed stereoselectivity in their pharmacokinetics or pharmacodynamics is likely due to direct stereoselective interactions with receptors or transporters, rather than differences in plasma protein binding ualberta.caualberta.cachapman.edu. Further in vitro characterization of individual nadolol stereoisomers is essential for a complete understanding of their unique pharmacodynamic contributions.

Pre Clinical Pharmacokinetic and Metabolic Research

Mechanistic Absorption Studies in Pre-clinical Models

Quantification of Oral Bioavailability and Absorption Extent

Pre-clinical research indicates that the oral absorption of nadolol (B74898) is variable. Studies in animal models and in vitro systems provide insight into its bioavailability. Following oral administration, approximately 30% of the dose is absorbed. nih.govfda.gov The presence of food in the gastrointestinal tract does not appear to significantly affect the rate or extent of nadolol absorption. fda.gov

Peak serum concentrations are typically observed within three to four hours after oral dosing in pre-clinical models. fda.gov The Biopharmaceutics Classification System (BCS) classifies nadolol as a class 3 drug, characterized by high solubility and low permeability. mdpi.com This low permeability is a key factor contributing to its incomplete absorption.

Interactive Table: Oral Bioavailability and Absorption of (2S,3R,2'S)-nadolol

| Parameter | Value | Species/Model | Reference |

|---|---|---|---|

| Oral Bioavailability | ~30% | General | nih.govfda.gov |

| Time to Peak Concentration (Tmax) | 3-4 hours | General | fda.gov |

| BCS Class | 3 | In vitro | mdpi.com |

Pre-clinical Distribution Investigations

Volume of Distribution Assessment in Research Models

The volume of distribution (Vd) of nadolol in research models suggests extensive tissue distribution. In healthy animal subjects, the volume of distribution has been reported to be between 147 and 157 L. nih.govdrugbank.com A large volume of distribution, significantly greater than total body water, indicates that the drug distributes extensively into tissues outside of the plasma.

Interactive Table: Volume of Distribution of this compound in Pre-clinical Models

| Parameter | Value | Species/Model | Reference |

|---|

Protein Binding Characteristics, including Alpha-1 Acid Glycoprotein Interactions

In pre-clinical studies, nadolol exhibits moderate binding to plasma proteins. Approximately 30% of the nadolol present in serum is reversibly bound to plasma proteins. nih.govfda.govdrugbank.comnih.gov The primary binding protein for nadolol in plasma is alpha-1-acid glycoprotein. drugbank.comnih.govresearchgate.net

Interactive Table: Protein Binding of this compound

| Parameter | Value | Binding Protein | Reference |

|---|

Blood-Brain Barrier Permeation Research

Research indicates that nadolol has a low potential for crossing the blood-brain barrier (BBB). fda.govwikipedia.org This characteristic is attributed to its low lipophilicity. fda.govwikipedia.org Studies in mice have shown that after chronic oral administration, the concentrations of nadolol in various brain regions, including the cortex, hypothalamus, brainstem, and cerebellum, are significantly lower compared to more lipophilic beta-blockers. frontiersin.orgresearchgate.net While nadolol is largely unable to cross the BBB, some studies suggest it may still induce central nervous system effects through indirect mechanisms, such as the release of signaling molecules like nitric oxide from endothelial cells of the BBB. frontiersin.org

Metabolic Pathway Elucidation

Pre-clinical findings consistently show that nadolol is not significantly metabolized by the liver. fda.govdrugbank.comresearchgate.net It is primarily excreted from the body unchanged. fda.govresearchgate.net The lack of hepatic metabolism means that it has little to no effect on the cytochrome P450 (CYP450) enzyme system. nih.gov The majority of an administered dose is eliminated through the kidneys, with a smaller portion cleared via non-renal pathways, such as biliary excretion. mdpi.comresearchgate.net

Role of Cytochrome P450 (CYP450) System in Nadolol Metabolism

In line with the general lack of metabolism, the cytochrome P450 (CYP450) enzyme system has little to no role in the clearance of nadolol. nih.gov The CYP450 superfamily, located primarily in the liver, is responsible for the Phase I metabolism of a vast number of drugs. almazovcentre.ru Preclinical in vitro studies and clinical observations have shown that nadolol is not significantly metabolized by these enzymes. nih.gov

This lack of dependence on the CYP450 system for metabolism implies a low potential for drug-drug interactions arising from the inhibition or induction of these enzymes. mdpi.com Compounds that are potent inhibitors or inducers of CYP isoforms are unlikely to affect the pharmacokinetic profile of nadolol, and conversely, nadolol is not expected to alter the metabolism of other drugs that are substrates for the CYP450 system.

Mechanistic Studies of Non-Hepatic Metabolic Pathways

Given the absence of significant hepatic metabolism, the clearance of nadolol is governed by non-metabolic, excretory pathways. Mechanistic studies have focused on the role of drug transporters in the kidney and liver, which facilitate the movement of the unchanged drug from the bloodstream into urine and bile.

In vitro studies using cell lines expressing specific transporters have identified nadolol as a substrate for several key uptake and efflux transporters. nih.gov These include organic cation transporters OCT1 and OCT2, and multidrug and toxin extrusion proteins MATE1 and MATE2-K, which are critical for the secretion of cationic drugs in the renal tubules. nih.gov Furthermore, nadolol has been identified as a substrate of the efflux transporter P-glycoprotein (P-gp), which contributes to its biliary and renal clearance. nih.gov However, nadolol was not found to be a substrate for the hepatic uptake transporters OATP1B1 and OATP1B3. nih.gov

Table 1: Transporter Interactions with Nadolol This table summarizes the identified transporters involved in the disposition of nadolol based on in vitro preclinical research.

| Transporter | Role | Location | Implication for Nadolol Clearance | Source |

|---|---|---|---|---|

| OCT1 | Uptake | Liver, Kidney | Facilitates hepatic and renal uptake | nih.gov |

| OCT2 | Uptake | Kidney | Key for renal tubular secretion | nih.gov |

| MATE1 | Efflux | Kidney, Liver | Drives efflux into urine and bile | nih.gov |

| MATE2-K | Efflux | Kidney | Contributes to renal tubular secretion | nih.gov |

| P-glycoprotein (P-gp) | Efflux | Kidney, Liver, Intestine | Mediates renal and biliary excretion | nih.gov |

| OATP1B1 | Uptake | Liver | Not a significant transporter for nadolol | nih.gov |

| OATP1B3 | Uptake | Liver | Not a significant transporter for nadolol | nih.gov |

Excretion Kinetics in Pre-clinical Models

Pre-clinical studies in various animal models have established the excretion kinetics of nadolol, with findings that align closely with human data. In dogs, nadolol is widely distributed to tissues, with minimal amounts detected in the brain, and is also found in bile, indicating biliary excretion. drugs.com In lactating rats, nadolol was observed to be concentrated in milk. hres.ca The primary routes of elimination for the unchanged compound are through the kidneys and the gastrointestinal tract.

Renal and Fecal Excretion Pathways of Unchanged Compound

The majority of an administered dose of nadolol is recovered as the parent compound in urine and feces. glowm.comwikipedia.orgresearchgate.net The proportion of drug eliminated by each route depends on the method of administration.

Following oral administration in humans, absorption is variable, averaging about 30-40%. glowm.comdrugs.com The excreted drug consists of approximately 20-25% of the dose found in urine and 70-75% in feces over a period of days. hres.cahres.ca The large fecal component includes both the unabsorbed fraction of the drug and the portion of the absorbed drug that is actively secreted into the bile by the liver. hres.cahres.ca

Following intravenous administration, which bypasses absorption, about 60-70% of the dose is excreted via the kidneys into the urine, while approximately 15-20% is eliminated in the feces through biliary excretion. hres.cadrugbank.comnih.gov These findings from pre-clinical and clinical studies underscore the dual importance of renal and non-renal (biliary) excretion pathways for the clearance of unchanged nadolol.

Table 2: Excretion of Unchanged Nadolol in Humans This table presents the approximate percentages of an administered dose of unchanged nadolol excreted via renal and fecal routes.

| Route of Administration | Renal Excretion (Urine) | Fecal Excretion | Source |

|---|---|---|---|

| Oral | ~20-25% | ~70-75% | hres.cahres.ca |

| Intravenous | ~60-70% | ~15-20% | hres.cadrugbank.comnih.gov |

Mechanism-Based Pharmacokinetic Modeling

To better understand and predict the pharmacokinetic behavior of nadolol, especially in specific patient populations, mechanism-based pharmacokinetic models have been developed.

Development and Validation of Physiologically Based Pharmacokinetic (PBPK) Models

Physiologically based pharmacokinetic (PBPK) models have been successfully developed and validated for nadolol. nih.gov These models integrate drug-specific properties with physiological data to simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound.

One comprehensive PBPK model for nadolol was established using the PK-Sim® simulator. nih.gov This model was initially developed and validated using pharmacokinetic data from healthy adults following both oral and intravenous administration. nih.gov The model's predictive performance was confirmed by comparing simulated plasma concentration-time profiles and pharmacokinetic parameters (such as Cmax and AUC) with observed clinical data, showing that predicted values fell within an acceptable range of the observed results. nih.gov

Subsequently, the validated model was adapted to predict nadolol pharmacokinetics in special populations. This included incorporating pathophysiological changes associated with renal impairment (e.g., altered glomerular filtration rate) and physiological changes relevant to pediatric patients. nih.gov The successful establishment and validation of these PBPK models provide a valuable tool for predicting drug exposure and can aid in dose optimization for patients with renal disease and for children. nih.gov

Evaluation of Transporter-Enzyme Interplay in Disposition

The disposition of nadolol, a non-metabolized β-adrenoceptor antagonist, is significantly influenced by the interplay between various drug transporters. nih.govresearchgate.net This interplay is a critical determinant of the drug's pharmacokinetics, affecting its absorption, distribution, and elimination. nih.gov Preclinical research has been instrumental in elucidating the specific transporters involved and their collective impact on nadolol's bioavailability and potential for drug-drug interactions. nih.govnedmdg.org

Nadolol is recognized as a substrate for a number of uptake and efflux transporters. nih.govresearchgate.net Notably, it is transported by the organic cation transporters OCT1 and OCT2, as well as the multidrug and toxin extrusion proteins MATE1 and MATE2-K. nih.govresearchgate.net It is also a substrate for the efflux transporter P-glycoprotein (P-gp). nih.govresearchgate.net However, studies have shown that nadolol is not a substrate for the organic anion transporting polypeptides OATP1B1 and OATP1B3. nih.govresearchgate.net While nadolol is a known substrate of OATP1A2, its interaction with OATP2B1 has not been observed. nih.govresearchgate.net

The interaction of nadolol with these transporters highlights the complex interplay that governs its disposition. For instance, in the intestine, the coordinated action of uptake transporters on the apical membrane of enterocytes and efflux transporters, like P-gp, can significantly modulate the extent of nadolol absorption. researchgate.netmdpi.com Similarly, in the liver and kidneys, the involvement of transporters like OCTs and MATEs is crucial for its uptake from the blood and subsequent excretion. nih.govmdpi.com

The Biopharmaceutics Drug Disposition Classification System (BDDCS) provides a framework for understanding this interplay. nih.govresearchgate.net As a Class 3 drug (high solubility, low permeability), nadolol's disposition is expected to be significantly affected by transporters. researchgate.net The low permeability suggests that its entry into cells is reliant on uptake transporters, while its susceptibility to efflux transporters like P-gp can limit its net absorption and tissue penetration. nedmdg.orgresearchgate.net

Research using in vitro systems, such as cells overexpressing specific transporters, has been pivotal in characterizing these interactions. For example, studies using HEK cells expressing OCT1, OCT2, MATE1, and MATE2-K demonstrated significantly higher accumulation of nadolol compared to control cells. nih.govresearchgate.net Furthermore, the use of double-transfected MDCK-OCT1-P-gp cells has allowed for the direct investigation of the interplay between uptake (OCT1) and efflux (P-gp) in the transport of nadolol across a cell monolayer. nih.govresearchgate.net

Inhibition studies with known transporter inhibitors have further clarified the role of these proteins in nadolol disposition. Cimetidine and trimethoprim (B1683648) have been shown to significantly inhibit nadolol transport mediated by OCT1, OCT2, MATE1, and MATE2-K. nih.gov The P-gp inhibitor zosuquidar (B1662489) was found to reduce the basal to apical transport of nadolol, confirming the role of P-gp in its efflux. nih.govresearchgate.net

The following tables summarize the key transporters involved in nadolol disposition and the findings from in vitro inhibition studies.

Table 1: Transporters Involved in Nadolol Disposition

| Transporter Family | Specific Transporter | Role in Nadolol Transport | Reference |

|---|---|---|---|

| Organic Cation Transporters (OCT) | OCT1 | Substrate | nih.govresearchgate.net |

| OCT2 | Substrate | nih.govresearchgate.net | |

| Multidrug and Toxin Extrusion (MATE) | MATE1 | Substrate | nih.govresearchgate.net |

| MATE2-K | Substrate | nih.govresearchgate.net | |

| ATP-binding cassette (ABC) | P-glycoprotein (P-gp) | Substrate | nih.govresearchgate.net |

| Organic Anion Transporting Polypeptide (OATP) | OATP1A2 | Substrate | nih.govresearchgate.net |

| OATP1B1 | Not a substrate | nih.govresearchgate.net | |

| OATP1B3 | Not a substrate | nih.govresearchgate.net |

Table 2: In Vitro Inhibition of Nadolol Transport

| Inhibitor | Target Transporter(s) | Effect on Nadolol Transport | Reference |

|---|---|---|---|

| Cimetidine | OCT1, OCT2, MATE1, MATE2-K | Significant inhibition | nih.gov |

| Trimethoprim | OCT1, OCT2, MATE1, MATE2-K | Significant inhibition | nih.gov |

Understanding the intricate interplay between these transporters and how they collectively influence the disposition of nadolol is crucial for predicting potential drug-drug interactions and variability in patient response. nih.govnedmdg.org

Degradation Pathways, Stability, and Impurity Profiling

Photolytic Degradation Mechanism Investigations

The breakdown of nadolol (B74898) when exposed to light, known as photolysis, has been studied to understand its environmental fate, particularly in aquatic systems where it can be present as a micropollutant. frontiersin.orgfrontiersin.orgresearchgate.net

Studies have investigated both direct and indirect photolytic degradation of nadolol in aqueous solutions under various light sources, including simulated solar (SS), UV-LED, and UV radiation. frontiersin.orgfrontiersin.org Direct photolysis, where the nadolol molecule itself absorbs light energy leading to its breakdown, has been shown to have a negligible to low degradation efficiency. frontiersin.orgfrontiersin.org After 180 minutes of exposure, direct photolysis resulted in only 3.0% degradation under SS radiation, 11.0% under UV-LED, and 14.7% under UV radiation. frontiersin.orgfrontiersin.org

Indirect photolysis, a process where other substances in the water (photosensitizers) absorb light and generate reactive species that then degrade the nadolol, is significantly more effective. frontiersin.orgfrontiersin.org The addition of hydrogen peroxide (H₂O₂), which generates highly reactive hydroxyl radicals (•OH) upon UV irradiation, substantially increases the degradation rate. frontiersin.orgfrontiersin.orgfrontiersin.org In the presence of H₂O₂, the degradation efficiency of nadolol after 180 minutes increased to 4.5% (SS), 23.1% (UV-LED), and 80.2% (UV). frontiersin.orgfrontiersin.org This demonstrates that indirect photolysis via •OH radicals is a primary pathway for nadolol's removal. frontiersin.org The efficiency of indirect photolysis was found to be 1.5, 2.1, and 5.6 times higher than direct photolysis under SS, UV-LED, and UV irradiation, respectively. frontiersin.orgfrontiersin.org

Furthermore, the presence of natural organic matter (NOM) in water also enhances the photochemical loss of nadolol. nih.gov The primary mechanism in this case is believed to be a reaction with the triplet excited state of NOM ((³NOM*)), which was estimated to contribute between 50.6% and 85.4% of the degradation, while reactions with hydroxyl radicals accounted for 7.2% to 38.9%. nih.gov

Through computational analysis and experimental studies, sixteen potential degradation intermediates of nadolol have been proposed during the photolysis process. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netdntb.gov.ua The degradation mechanism involves several processes initiated by the action of •OH radicals, including hydrogen elimination, electrophilic bonding, and electron transfer. frontiersin.orgfrontiersin.org These reactions can lead to the formation of a nadolol radical, which subsequently reacts with other radicals, potentially leading to ring-opening mechanisms. frontiersin.org The structural similarity of nadolol to other beta-blockers like propranolol (B1214883) suggests that they may share similar degradation pathways, such as oxidation of the aromatic ring. frontiersin.org

A comprehensive list of the proposed photodegradation intermediates is provided below.

| Intermediate No. | Proposed Transformation |

|---|---|

| 1 | N-dealkylation |

| 2 | Hydroxylation of the aliphatic chain |

| 3 | Oxidation of the secondary alcohol |

| 4 | Ring opening product |

| 5 | Ring opening product |

| 6 | Ring opening product |

| 7 | Dehydration product |

| 8 | Hydroxylation of the aromatic ring |

| 9 | Hydroxylation of the aromatic ring |

| 10 | Dihydroxylation of the aromatic ring |

| 11 | Product of ether bond cleavage |

| 12 | Product of ether bond cleavage and oxidation |

| 13 | Product of N-dealkylation and oxidation |

| 14 | Ring oxidation product |

| 15 | Ring oxidation product |

| 16 | Aromatization of the saturated ring |

The specific structures and formation pathways for these 16 intermediates were proposed based on computational simulations and analysis. frontiersin.orgfrontiersin.orgresearchgate.net

To confirm the role of specific reactive oxygen species in the degradation process, studies have employed radical scavengers. frontiersin.orgfrontiersin.org Isopropanol (IPA) was used to quench •OH radicals, and benzoquinone (BQ) was used to quench superoxide (B77818) radicals (O₂•⁻). frontiersin.orgfrontiersin.org

In indirect photolysis experiments (UV/H₂O₂ system), the addition of IPA resulted in a 70% decrease in nadolol degradation, while the addition of BQ led to only a 20% decrease. frontiersin.orgfrontiersin.org These findings strongly indicate that the hydroxyl radical (•OH) is the dominant reactive species responsible for the indirect photolytic degradation of nadolol, with the superoxide radical playing a much smaller role. frontiersin.orgfrontiersin.org Conversely, substances like bicarbonates, which are known radical scavengers, have been shown to decrease the efficiency of direct photolysis under UV and UV-LED irradiation. unibl.org

Radiolytic Degradation Studies

The effect of ionizing radiation on nadolol is of interest for evaluating the feasibility of radiation sterilization for the bulk drug or its formulations.

Solid-state nadolol was subjected to ionizing radiation from a high-energy electron beam at a standard sterilization dose of 25 kGy and higher doses up to 400 kGy. researchgate.netresearchgate.netchemicalpapers.com Analysis of the irradiated samples revealed the generation of free radicals in concentrations significantly higher than those observed for other irradiated beta-blockers like pindolol, atenolol, propranolol, and metoprolol. researchgate.netresearchgate.netresearchgate.net The high concentration of free radicals is likely related to the two additional hydroxyl groups in the tetrahydronaphthalene structure of nadolol. researchgate.net

Differential scanning calorimetry (DSC) analysis confirmed the presence of radiolysis products in the irradiated samples. researchgate.netresearchgate.netresearchgate.net A shift of the endothermic melting peak to lower temperatures was observed, with the magnitude of the shift being directly proportional to the applied radiation dose. researchgate.netresearchgate.net For the 400 kGy dose, the melting point decreased by 4.4°C, indicating that DSC is a sensitive method for evaluating the radiodegradation of solid nadolol. researchgate.netresearchgate.net

Using ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC–MS), researchers identified 11 impurities and/or decomposition products resulting from the radiolysis of nadolol. researchgate.net The primary pathway of radiodegradation was determined to be the abstraction of a hydroxyl group followed by the aromatization of the tetrahydronaphthalene ring. researchgate.netresearchgate.netresearchgate.net

The table below lists the main radiolysis products identified.

| Product No. | m/z (protonated ion) | Proposed Transformation |

|---|---|---|

| 1 | 290 | Abstraction of a hydroxyl group and aromatization of the tetrahydronaphthalene ring (Major Product) |

| 2 | 290 | Positional isomer of the major product |

| 3 | 326 | Formation of a carbonyl group (oxidation) |

| 4 | 324 | Oxidation and dehydration |

| 5 | 217 | Cleavage of the ether bond |

| 6 | 233 | Cleavage of the ether bond and hydroxylation |

| 7 | 254 | N-dealkylation |

| 8 | 312 | Dehydrogenation |

| 9 | 272 | Aromatization and loss of the side chain |

| 10 | 342 | Addition of a hydroxyl group |

| 11 | N/A | Nadolol Diaryl glycerol (B35011) analog (Impurity C) |

The structures for these 11 products were established based on UHPLC-MS analysis. researchgate.netveeprho.com

Oxidative and Hydrolytic Degradation Research

Forced degradation studies are essential for developing stability-indicating analytical methods and elucidating the degradation pathways of a drug substance. Research based on International Council for Harmonisation (ICH) guidelines has shown that nadolol is susceptible to degradation under hydrolytic and oxidative conditions, while it demonstrates relative stability against thermal and photolytic stress. researchgate.netresearchgate.net

Hydrolytic Degradation

Nadolol exhibits degradation when exposed to both acidic and alkaline environments. researchgate.netresearchgate.net Studies involving acid hydrolysis, typically using hydrochloric acid, and alkaline hydrolysis, using sodium hydroxide, have confirmed the compound's instability in these conditions. ijarmps.org One study reported that the percentage of acid-induced degradation was notably high for nadolol. impactfactor.org The primary mechanism for acid-catalyzed degradation is believed to be the cleavage of the ether linkage.

The table below summarizes findings from various hydrolytic stress tests on nadolol.

| Stress Condition | Reagent | Duration | Degradation (%) | Source |

| Acid Hydrolysis | 0.1N HCl | 24 Hours | 4.38% | ijarmps.org |

| Basic Hydrolysis | 0.1N NaOH | 24 Hours | 2.87% | ijarmps.org |

| Acid Degradation | Not Specified | Not Specified | 16.5% | impactfactor.org |

| Alkali Degradation | Not Specified | Not Specified | 16.2% | impactfactor.org |

| Hydrolysis | Water | Not Specified | 12.4% | impactfactor.org |

Oxidative Degradation

The (2S,3R,2'S)-nadolol molecule is also prone to oxidative degradation. researchgate.netresearchgate.net Advanced oxidation processes and exposure to common oxidizing agents have been used to investigate these pathways.

In studies using hydrogen peroxide, nadolol showed significant degradation. impactfactor.org More advanced research has explored its degradation using ozone and indirect photolysis. scielo.brfrontiersin.org Ozonation in an aqueous solution led to the complete degradation of nadolol after 100 minutes, with the proposed mechanism involving an initial ozone attack on the aniline (B41778) amino group, forming nitro compounds, followed by a series of further oxidative processes. scielo.br

Furthermore, indirect photolysis using UV radiation in the presence of hydrogen peroxide (H₂O₂), which generates highly reactive hydroxyl radicals (•OH), has been shown to be significantly more effective at degrading nadolol than direct photolysis alone. frontiersin.orgfrontiersin.orgresearchgate.net One study found that while direct UV photolysis degraded 14.7% of nadolol after 180 minutes, the UV/H₂O₂ process degraded 80.2% in the same timeframe. frontiersin.orgfrontiersin.org Another form of oxidative stress, radiodegradation using high-energy electrons, resulted in the identification of eleven decomposition products, with the primary product formed through the abstraction of a hydroxyl group and the aromatization of the tetrahydronaphthalene ring. researchgate.net

The following table presents results from oxidative degradation studies.

| Stress Condition | Reagent/Method | Duration | Degradation (%) | Source |

| Peroxide Degradation | 3% H₂O₂ | Not Specified | 14.3% | impactfactor.org |

| Indirect Photolysis | UV + H₂O₂ | 180 Minutes | 80.2% | frontiersin.org |

| Ozonation | O₃ | 100 Minutes | >90% | scielo.br |

Impurity Synthesis and Characterization for Research Reference Standards

The identification and control of impurities in an API are mandated by regulatory authorities to ensure product quality and safety. austinpublishinggroup.com The development of a robust impurity profile requires the availability of well-characterized reference standards for each potential impurity. chromatographyonline.com These standards are indispensable for method development, validation, routine quality control (QC) of drug substances, and stability studies. austinpublishinggroup.comaxios-research.comwaters.com

Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the API (degradants). To facilitate their accurate quantification, these impurities are often synthesized independently. austinpublishinggroup.commdpi.com The synthesis provides a pure source of the impurity, which is then thoroughly characterized using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structural identity. researchgate.netscielo.braustinpublishinggroup.com

Several pharmacopeial and non-pharmacopeial impurities of nadolol have been identified, synthesized, and are available as reference standards. axios-research.compharmaffiliates.com These are often designated by letters (e.g., Impurity A, Impurity D) as per pharmacopeial conventions.

The table below details some of the known and characterized impurities of nadolol used as research reference standards.

| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Source(s) |

| Nadolol Impurity A | (2R,3S)-5-(2,3-Dihydroxypropoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol | C₁₃H₁₈O₅ | 254.28 | pharmaffiliates.compharmaffiliates.com |

| Nadolol Impurity B | (2R,3S)-5-(2-hydroxy-3-methoxypropoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol | C₁₄H₂₀O₅ | 268.31 | pharmaffiliates.com |

| Nadolol Impurity C | 5,5'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bis(cis-1,2,3,4-tetrahydronaphthalene-2,3-diol) | C₂₃H₂₈O₇ | 416.46 | pharmaffiliates.com |

| Nadolol Impurity D | 5,5'-[[(1,1-Dimethylethyl)imino]bis[(2-hydroxypropane-1,3-diyl)oxy]]bis(cis-1,2,3,4-tetrahydronaphthalene-2,3-diol) | C₃₀H₄₃NO₈ | 545.66 | pharmaffiliates.comaquigenbio.com |

| Nadolol Impurity E | cis-5-[(2RS)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-8-iodo-1,2,3,4-tetrahydronaphthalene-2,3-diol | C₁₇H₂₆INO₄ | 435.30 | pharmaffiliates.comsimsonpharma.com |

| Nadolol Impurity F | (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)-propan-2-ol | C₁₇H₂₃NO₂ | 273.37 | simsonpharma.comsynzeal.com |

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for unequivocally determining the structure of organic molecules, including complex stereoisomers like (2S,3R,2'S)-nadolol. NMR exploits the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, to provide detailed information about the connectivity of atoms, the presence of functional groups, and, crucially, the three-dimensional arrangement of atoms, which defines stereochemistry nih.govwikipedia.org.

Key NMR Techniques and Applications:

¹H NMR Spectroscopy: Provides information on the number, type, and connectivity of hydrogen atoms within the molecule. Chemical shifts (δ values) indicate the electronic environment of protons, while splitting patterns (multiplicity) and coupling constants (J values) reveal the number of adjacent protons and their spatial relationships, aiding in the assignment of stereocenters nih.govlibretexts.org.

¹³C NMR Spectroscopy: Offers insights into the carbon backbone of the molecule, with chemical shifts indicating the type of carbon atoms (e.g., aliphatic, aromatic, carbonyl). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons nih.gov.

Two-Dimensional (2D) NMR Techniques: For complex molecules like nadolol (B74898), 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, mapping out spin systems and confirming connectivity between adjacent protons nih.govuni-regensburg.de.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): Correlates protons directly bonded to carbons, confirming ¹H-¹³C connectivity nih.gov.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating Frame Overhauser Effect Spectroscopy): These techniques detect through-space interactions between protons that are close in proximity, regardless of bonding. This is particularly powerful for confirming relative stereochemistry and molecular conformation, as spatial arrangements dictate NOE signals uni-regensburg.denih.govresearchgate.net.

The specific stereochemistry of this compound, with its multiple chiral centers, can be elucidated by carefully analyzing ¹H and ¹³C NMR spectra, often in conjunction with 2D NMR experiments. The chemical shifts and coupling constants are highly sensitive to the spatial orientation of substituents, allowing for the assignment of absolute and relative configurations uni-regensburg.denih.govresearchgate.net. For instance, studies on related compounds demonstrate how NMR tensor principal values can be used to confirm stereochemistry with high statistical probability nih.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, and its tandem capabilities (MS/MS) provide invaluable structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC-MS) or directly used for analyzing polar and thermally labile compounds like nadolol ijrps.comshimadzu.comnih.govresearchgate.netnih.gov.

Key MS Techniques and Applications:

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI generates intact molecular ions ([M+H]⁺ or [M-H]⁻) by spraying a solution of the analyte through a charged capillary at high voltage. This allows for the direct determination of the molecular mass of nadolol, confirming its presence and purity. ESI is particularly suitable for polar molecules and can be operated in positive or negative ion modes ijrps.comresearchgate.netnih.gov.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific precursor ion (e.g., the molecular ion of nadolol) is selected, fragmented, and then the resulting product ions are analyzed. This fragmentation process breaks the molecule into characteristic pieces, providing a unique fingerprint that aids in structural identification and confirmation. Common fragmentation methods include Collision-Induced Dissociation (CID), where ions collide with an inert gas, leading to bond cleavage encyclopedia.publongdom.orgresearchgate.net.

For nadolol, LC-MS/MS methods are widely employed for its quantification in biological matrices and pharmaceutical formulations ijrps.comnih.govresearchgate.net. Specific transitions, such as m/z 310.20/254.10 for nadolol, are monitored to achieve high selectivity and sensitivity nih.gov. The fragmentation patterns observed in MS/MS experiments can help differentiate stereoisomers and identify impurities. Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized, often after derivatization, for nadolol analysis nih.govnih.gov.

Method Validation for Research Analytical Procedures

For analytical methods to be considered reliable for research purposes, they must undergo rigorous validation. This process assesses the method's suitability for its intended use, ensuring accuracy, precision, specificity, and robustness.

Specificity, Linearity, Accuracy, Precision, and Robustness

These parameters are critical for establishing the performance characteristics of analytical methods used for this compound.

Specificity: Ensures that the method can accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components ijarmps.orgresearchgate.netresearchgate.netbenthamdirect.com. For nadolol, specificity is often demonstrated by injecting excipients or potential interfering substances and confirming no significant interference in the chromatogram or spectrum ijarmps.orgresearchgate.net.

Linearity: Assesses the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of known concentrations and plotting the response (e.g., peak area, absorbance) against concentration. A high correlation coefficient (R²) indicates good linearity ijarmps.orgresearchgate.netresearchgate.netjgpt.co.inresearchgate.netresearchgate.netrjptonline.orgresearchgate.net.

For UV-spectrophotometry, linearity has been reported in ranges such as 20-60 µg/ml with R² values of 0.998 jgpt.co.in and 80-180 µg/ml with R² values of 0.9969 to 0.9988 rjptonline.org.

For HPLC methods, linearity has been observed over various ranges, for example, 0.17 to 167 µM for nadolol researchgate.netresearchgate.net, and 6 to 3000 ng/mL for HPLC-MS/MS nih.gov.

Accuracy: Measures how close the measured value is to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix, and the percentage of the added analyte recovered by the method is determined nih.govijarmps.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netrjptonline.orgresearchgate.net. Recoveries typically fall within the range of 98-102% for validated methods nih.govresearchgate.netresearchgate.netresearchgate.netrjptonline.org.

Precision: Evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is assessed at different levels:

Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision) ijarmps.orgrjptonline.org.

Intermediate Precision: Precision within the same laboratory but under different conditions (e.g., different days, analysts, or equipment) ijarmps.orgrjptonline.org.

Reproducibility: Precision between different laboratories ijarmps.org. Results are typically expressed as Relative Standard Deviation (%RSD), with values generally required to be below 2-5% for validated methods nih.govijarmps.orgresearchgate.netrjptonline.orgresearchgate.net.

Robustness: Assesses the method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature). A robust method provides consistent results despite minor changes in operating conditions ijarmps.orgresearchgate.netresearchgate.netbenthamdirect.comrjptonline.org. Studies have shown nadolol methods to have highly satisfactory robustness researchgate.netresearchgate.net.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy und.edubio-rad.com.

LOD: Represents the minimum concentration at which the analyte can be distinguished from background noise with a specified certainty (e.g., 95%) bio-rad.com.

LOQ: Represents the lowest concentration at which the analyte can be reliably quantified, typically with a signal-to-noise ratio of 10:1 or a specified precision and accuracy und.edubio-rad.com.

Various methods for nadolol have reported LOD and LOQ values:

Spectrophotometric/Spectrofluorimetric Methods:

Spectrophotometry: LOD = 3.95 µg/ml, LOQ = 11.99 µg/ml jgpt.co.in.

Spectrofluorimetry: LOD = 0.90 µg/ml, LOQ = 2.74 µg/ml jgpt.co.in.

Visible spectrophotometry with CDNBD: LOD = 0.29 µg/ml researchgate.net.

HPLC Methods:

HPLC with UV detection: LOD = 0.058 µM, LOQ = 0.171 µM for nadolol researchgate.netresearchgate.net.

HPLC with UV detection: LOD = 0.144 µg/mL, LOQ = 0.437 µg/mL researchgate.net.

HPLC with UV detection: LOD = 0.21 µg/mL, LOQ = 0.66 µg/mL researchgate.netresearchgate.net.

HPLC-MS/MS: LOD = 6 ng/mL, LOQ = 6 ng/mL nih.gov.

RP-HPLC: LOD = 0.08 µg/ml, LOQ = 0.24 µg/ml for nadolol ijarmps.org.

These values demonstrate the high sensitivity achievable with modern analytical techniques for nadolol.

Compound List

this compound

Nadolol

Propranolol (B1214883) hydrochloride

Bendroflumethiazide

Nadolol D9 (Deuterated Nadolol)

N-methylnadolol

Xylometazoline

Resveratrol

Diltiazem

Verapamil

Embelin

Gabapentin

Imatinib mesylate

Digoxin

Metoprolol

Terrein

Baicalein

Tiliroside

(+)-α-pinene

(+)-β-pinene

(+)-3-carene

(-)-α-terpineol

(+)-α-terpineol

(+)-carvone

Ciramadol

Tilidin

Tramadol

Benzaldehyde

Pyrrolidine

Nifedipine

Aceclofenac

Acetaminophen

5?-CHOLANIC ACID-3?-OL-6_7-DIONE

5-Cholesten-3-beta-7-alpha-diol

7alpha-Hydroxy-cholesterol

5-hydroxyculmorin

Computational Chemistry and Molecular Modeling Studies

Structure Activity Relationship Sar and Derivative Research

Stereoisomer-Specific Structure-Activity Relationships

Nadolol (B74898) is administered as a racemic mixture containing four stereoisomers: (2R,3S,2'R)-nadolol, (2S,3R,2'S)-nadolol, (2R,3S,2'S)-nadolol, and (2S,3R,2'R)-nadolol. These are often grouped into two pairs of enantiomers, referred to as racemate A [(2R,3S,2'R) and (2S,3R,2'S)] and racemate B [(2R,3S,2'S) and (2S,3R,2'R)]. researchgate.net The specific spatial arrangement of the hydroxyl and tert-butylamino groups profoundly influences the drug's interaction with β-adrenergic receptors.

The pharmacological activity of nadolol is highly dependent on the absolute configuration of its three chiral centers. The stereocenter in the side chain, attached to the hydroxyl and amino groups, is a common feature among β-blockers, and it is well-established that the (R)-configuration of this center is crucial for high-affinity binding to β-adrenergic receptors.

While detailed studies dissecting the precise contribution of each chiral center of this compound are not extensively available, research on the separation and activity of the different stereoisomers has identified the (2R,3S,2'R)-isomer, also referred to as (RSR)-nadolol, as the most potent enantiomer. researchgate.netnih.gov This suggests that the specific combination of the R-configuration at the side chain, the S-configuration at the 3-position of the tetrahydronaphthalene ring, and the R-configuration at the 2-position of the ring is optimal for β-adrenergic blockade. The this compound isomer is the enantiomer of the most active (RSR)-nadolol.

The general SAR for aryloxypropanolamine β-blockers indicates that:

The hydroxyl group on the side chain is essential for activity, forming a key hydrogen bond with the receptor.

The secondary amine with a bulky substituent, such as the tert-butyl group in nadolol, contributes to receptor affinity.

The nature of the aromatic ring system influences both receptor affinity and selectivity.

Comparative studies of the four nadolol stereoisomers have demonstrated significant differences in their binding affinities for β-adrenergic receptors. A study utilizing high-performance liquid chromatography (HPLC) for chiral separation determined the equilibrium constants for the binding of the stereoisomers to a chiral stationary phase, which can be indicative of their relative binding affinities. The results showed a clear hierarchy in binding strength. nih.gov

| Stereoisomer | Equilibrium Constant (K) |

|---|---|

| (RSR)-nadolol | 19.41 |

| (SSR)-nadolol | 9.45 |

| (RRS)-nadolol | 5.24 |

| (SRS)-nadolol | 3.81 |

These findings underscore the pronounced stereoselectivity of the interactions between nadolol isomers and their target receptors. The significantly higher equilibrium constant for (RSR)-nadolol aligns with its identification as the most pharmacologically active isomer. nih.gov

Design and Synthesis of Novel Nadolol Derivatives and Analogues

Research into novel nadolol derivatives has been driven by the goals of enhancing receptor selectivity, particularly for the β1-adrenergic receptor to reduce side effects associated with β2-blockade, and improving pharmacokinetic properties.

The non-selective nature of nadolol's β-adrenergic antagonism can lead to undesirable effects, such as bronchoconstriction, mediated by β2-receptor blockade. ualberta.ca Consequently, efforts in medicinal chemistry have focused on modifying the nadolol scaffold to achieve greater β1-selectivity. For β1-selective antagonists, a common structural feature is the presence of a para-substituent on the aromatic ring and the absence of a meta-substituent. pharmaguideline.com

While specific research on the synthesis of β1-selective nadolol analogues is limited, general principles of β-blocker design can be applied. Modifications could involve:

Alteration of the Aromatic Ring: Introducing specific substituents on the tetrahydronaphthalene ring system to favor interaction with the β1-receptor subtype.

Modification of the Side Chain: Exploring different bulky substituents on the nitrogen atom to probe the receptor's binding pocket and potentially enhance selectivity.

For instance, the design and synthesis of new oxime ether derivatives as β-adrenoceptor antagonists have been explored, demonstrating that modifications to the linker between the aromatic moiety and the amino alcohol side chain can influence receptor affinity and selectivity. nih.gov

The development of prodrugs is a common strategy to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, and duration of action. nih.govmdpi.comresearchgate.netnih.goveurekaselect.com Although specific research on the synthesis of nadolol prodrugs is not widely published, the principles can be extrapolated from studies on other β-blockers like atenolol.

Atenolol, another hydrophilic β-blocker, has been the subject of prodrug design to enhance its bioavailability. nih.gov Prodrug strategies often involve masking polar functional groups, such as the hydroxyl or secondary amine groups, with moieties that are cleaved in vivo to release the active drug. Potential prodrug approaches for nadolol could include:

Ester Prodrugs: Esterification of one of the hydroxyl groups to increase lipophilicity and improve absorption.

Carbamate (B1207046) Prodrugs: Formation of a carbamate at the secondary amine to alter the drug's physicochemical properties.

The goal of such modifications would be to create a molecule that is more readily absorbed and then biotransformed to the active nadolol in the body.

Correlation of Structural Features with Molecular Interaction Profiles and Cellular Responses

The correlation of nadolol's structural features with its molecular interactions and subsequent cellular responses is a key aspect of understanding its mechanism of action. Molecular modeling and docking studies, while not extensively reported specifically for this compound, are valuable tools for visualizing these interactions. nih.govnjppp.comunivr.itbiorxiv.org

Computational studies on other β-blockers have revealed key interactions within the binding pocket of β-adrenergic receptors. These typically involve:

Hydrogen Bonding: The hydroxyl group of the propanolamine (B44665) side chain forms a crucial hydrogen bond with an aspartate residue in transmembrane helix 3. The secondary amine also participates in hydrogen bonding.

Hydrophobic Interactions: The aromatic ring system and the tert-butyl group engage in hydrophobic interactions with nonpolar residues in the receptor's binding site.

The stereochemistry of nadolol dictates the precise orientation of these functional groups within the binding pocket, thereby influencing the strength and nature of these interactions. The superior activity of the (RSR)-isomer suggests that its three-dimensional structure allows for an optimal fit and a more stable drug-receptor complex.

Cellular response to nadolol is a direct consequence of these molecular interactions. As a non-selective antagonist, nadolol blocks the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to both β1 and β2-adrenergic receptors. This inhibition of receptor activation leads to a cascade of downstream effects, including a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn modulates the activity of protein kinase A and various ion channels, ultimately resulting in the observed physiological effects on heart rate, contractility, and blood pressure.

Q & A

Basic: What experimental models are recommended to assess the β-blocking efficacy of (2S,3R,2'S)-nadolol, and how should antagonism data be analyzed?

Methodological Answer:

Use isolated cardiac muscle preparations (e.g., atrial or ventricular tissue) to measure positive inotropic effects (PIEs) mediated by β1-adrenoceptor agonists like isoprenaline (ISO). Apply Kaumann’s two-component receptor-subtype model to analyze antagonism, as demonstrated in biphasic Schild plots for nadolol . For data fitting, employ nonlinear regression software to distinguish high- and low-affinity receptor interactions. Report pA₂ values and slope deviations to quantify subtype selectivity.

Advanced: How can researchers resolve contradictions in biphasic antagonism data for this compound observed in β1-adrenoceptor studies?

Methodological Answer:

Biphasic Schild plots (e.g., slope ≠ 1) suggest interactions with multiple receptor subtypes or allosteric modulation. Validate findings using knockout models or selective antagonists for β1-adrenoceptor subtypes. Cross-reference functional assays with radioligand binding studies to confirm affinity ratios. For reproducibility, standardize tissue preparation protocols and agonist exposure times to minimize variability in receptor desensitization .

Basic: What statistical approaches are appropriate for comparing hemodynamic effects of this compound in preclinical models?

Methodological Answer:

Use two-way ANOVA with Sidak’s post hoc tests for time- and dose-dependent hemodynamic data (e.g., blood pressure, heart rate). For chronic administration studies, include repeated-measures designs to account for longitudinal variability. Normalize ventricular weight data to body mass and apply mixed-effects models if dropout or censoring occurs .